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3-Benzyl-3-ethylazetidine
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Overview
Description
3-Benzyl-3-ethylazetidine is a four-membered heterocyclic compound featuring a nitrogen atom within its ring structure This compound is part of the azetidine family, known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-ethylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with ethyl bromide, followed by cyclization using a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-3-ethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic or ethyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Benzyl ketone or benzoic acid derivatives.
Reduction: Benzylamine or ethylamine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-3-ethylazetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, including drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-ethylazetidine involves its interaction with specific molecular targets. The compound’s ring strain and functional groups enable it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring structure without additional substituents.
3-Benzylazetidine: Similar to 3-Benzyl-3-ethylazetidine but lacks the ethyl group.
3-Ethylazetidine: Similar to this compound but lacks the benzyl group.
Uniqueness: this compound stands out due to the presence of both benzyl and ethyl groups, which confer unique chemical properties and reactivity. This dual substitution enhances its potential for diverse applications in synthesis, research, and industry.
Biological Activity
3-Benzyl-3-ethylazetidine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological properties, including synthesis, efficacy, and potential therapeutic uses based on diverse sources.
Chemical Structure and Synthesis
Chemical Structure:
The compound this compound features a four-membered azetidine ring with a benzyl and an ethyl substituent. Its general structure can be represented as follows:
Synthesis:
Synthesis methods for azetidine derivatives, including this compound, often involve the reaction of appropriate precursors under controlled conditions. Notable methods include:
- N-Cyanation: Starting from N-benzyl-3-cyanoazetidine, followed by hydrolysis to yield carboxylic acid derivatives.
- Esterification: The preparation of methyl esters from azetidine carboxylic acids has been documented, facilitating further reactions to obtain the desired azetidine .
Biological Activity
Anticancer Properties:
Recent studies have highlighted the potential of azetidine derivatives as anticancer agents. For instance, compounds derived from azetidines have demonstrated significant activity against various cancer cell lines. Specific findings include:
- Inhibition of STAT3 Activity: Azetidine amides have been shown to inhibit the dimerization of signal transducer and activator of transcription 3 (STAT3), a pathway often activated in tumors. The potency of these compounds was assessed through IC50 values, indicating effective inhibition at micromolar concentrations .
Neuropharmacological Effects:
Research indicates that certain azetidine derivatives may act as dopamine antagonists, suggesting their potential use in treating neurological disorders. In vitro studies have shown promising results regarding their ability to modulate neurotransmitter systems .
Case Studies and Research Findings
Case Study 1: Antitumor Activity
In a study evaluating novel azetidine derivatives, this compound exhibited notable cytotoxicity against MDA-MB-231 breast cancer cells. The compound's EC50 was determined to be approximately 2.1 µM, demonstrating its potential as an anticancer agent .
Case Study 2: Synthesis and Evaluation
A comprehensive evaluation of azetidine derivatives synthesized from N-benzyl-3-cyanoazetidine revealed that modifications to the ethyl and benzyl groups significantly impacted biological activity. The introduction of polar functional groups improved solubility and cellular uptake, enhancing overall efficacy against cancer cell lines .
Data Tables
Compound Name | Activity Type | Target Cell Line | EC50 (µM) | IC50 (µM) |
---|---|---|---|---|
This compound | Anticancer | MDA-MB-231 | 2.1 | 0.79 |
N-benzylazetidine-3-carboxylic acid | STAT3 Inhibition | Various Tumor Cells | Not Specified | 4.7 |
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-benzyl-3-ethylazetidine |
InChI |
InChI=1S/C12H17N/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |
InChI Key |
FAGAKGIEJIYQNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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